13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile
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Overview
Description
13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile: is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile typically involves multiple steps, starting from simpler organic molecules. A common synthetic route includes:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the amino groups and the chlorophenyl group. This is often done through nucleophilic substitution reactions and amination reactions.
Final Cyclization and Purification: The final step includes the cyclization to form the complete tetracyclic structure, followed by purification using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
When compared to similar compounds, 13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
- 18-(3-chlorophenyl)-14-thia-11-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaen-16-one .
- 3-(16-imino-18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl)-1-propanol .
These compounds share similar core structures but differ in their substituents and functional groups, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C23H15ClN4O |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C23H15ClN4O/c24-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)21(15)29-23-19(18)20(26)16(11-25)22(27)28-23/h1-10,18H,(H4,26,27,28) |
InChI Key |
LAMURORXXOFACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=CC=C5Cl)C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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